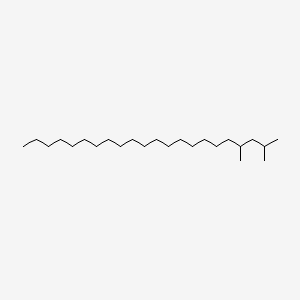
2,4-Dimethyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyldocosane is a branched alkane with the molecular formula C24H50 . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a docosane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Preparation Methods
The synthesis of 2,4-Dimethyldocosane can be achieved through various synthetic routes. One common method involves the alkylation of a docosane precursor with methylating agents under specific reaction conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, along with the presence of a suitable catalyst to facilitate the methylation process .
Chemical Reactions Analysis
2,4-Dimethyldocosane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These reactions include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of lower alkanes through hydrogenation.
Substitution: Halogenation is a typical substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated alkanes.
Scientific Research Applications
2,4-Dimethyldocosane has various applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: It serves as a model compound for studying the behavior of branched alkanes in various chemical reactions. Its reactivity and stability make it a valuable reference in organic synthesis.
Biology: In biological research, this compound is used to study the metabolic pathways of hydrocarbons in microorganisms. It helps in understanding the biodegradation processes and the role of specific enzymes in breaking down hydrocarbons.
Industry: The compound is utilized in the production of lubricants and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Dimethyldocosane exerts its effects is primarily through its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that catalyze the oxidation and breakdown of hydrocarbons. These enzymes, such as monooxygenases and dioxygenases, introduce oxygen atoms into the hydrocarbon chain, leading to the formation of intermediate compounds that are further degraded .
Comparison with Similar Compounds
2,4-Dimethyldocosane can be compared with other similar compounds, such as:
2,4-Dimethylpentane: This compound is a smaller branched alkane with similar chemical properties but a shorter carbon chain.
2,2-Dimethyldocosane: Another isomer of docosane, differing in the position of the methyl groups.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical behavior and applications in various fields.
Properties
Molecular Formula |
C24H50 |
|---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
2,4-dimethyldocosane |
InChI |
InChI=1S/C24H50/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(2)3/h23-24H,5-22H2,1-4H3 |
InChI Key |
UGJBVGQOKDFHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















